N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S4/c1-2-26-18-22-21-16(29-18)20-13(24)10-28-17-19-12-8-9-27-14(12)15(25)23(17)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIMXESZMOBKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a novel compound that incorporates both a thiadiazole and a pyrimidine moiety. This combination is significant in medicinal chemistry due to the biological activities typically associated with these structures. The compound's potential therapeutic applications span various fields, including oncology and antimicrobial treatments.
Chemical Structure
The compound can be structurally represented as follows:
Anticancer Activity
Research indicates that compounds containing 1,3,4-thiadiazole and pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have shown that derivatives of these scaffolds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Carbonic Anhydrase : Thiadiazole derivatives have been proposed as inhibitors of carbonic anhydrase, which plays a crucial role in tumor growth and metastasis .
- Cytotoxicity : In vitro assays have demonstrated that certain thiadiazole-pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HepG2), with IC50 values indicating significant potency .
Antimicrobial Activity
The compound's thiadiazole moiety is linked to various antimicrobial activities:
- Antibacterial Properties : Thiadiazole derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. For example, compounds similar to the one displayed notable activity against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Recent studies have highlighted the antifungal potential of thiadiazole-pyrimidine derivatives against pathogens such as Botrytis cinerea, with some compounds demonstrating lower effective concentrations compared to standard antifungal agents .
Other Biological Activities
The compound may also exhibit other biological activities such as:
- Anti-inflammatory Effects : Thiadiazole derivatives are known for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
- Neuroprotective Effects : Some studies suggest that these compounds may offer neuroprotective benefits due to their ability to modulate neurotransmitter systems .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Thiadiazole Ring | Essential for antimicrobial and anticancer activity due to its aromatic nature and electron-withdrawing properties. |
| Pyrimidine Moiety | Enhances interaction with biological targets through π–π stacking and hydrogen bonding. |
| Substituents on the Ethyl Group | Modifications can lead to increased potency or selectivity against specific pathogens or cancer cells. |
Case Studies
Several studies have explored the biological activities of similar compounds:
- Synthesis and Evaluation of Thiadiazole Derivatives : A study synthesized novel thiadiazolopyrimidine compounds and evaluated their antimicrobial efficacy against various bacterial strains .
- Antitumor Activity Assessment : Another research effort focused on the anticancer potential of 1,3,4-thiadiazole derivatives in vitro and in vivo models .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit potent antimicrobial properties. For instance, compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have shown significant antibacterial activity against various pathogens. A study indicated that derivatives containing the thiadiazole moiety displayed effective inhibition against Xanthomonas oryzae and Xanthomonas axonopodis, with EC50 values lower than those of conventional antibiotics like bismerthiazol and thiadiazole copper .
Antifungal Properties
In addition to antibacterial effects, certain derivatives have demonstrated antifungal activity. For example, a related compound exhibited an inhibition rate of 69% against Botrytis cinerea, outperforming established antifungal agents such as carbendazim . This suggests potential applications in agricultural settings for crop protection.
Cancer Research
The thienopyrimidine component of the compound has been linked to anticancer activities. Research has indicated that similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The unique combination of the thiadiazole and thienopyrimidine rings may enhance the selectivity and potency of these compounds against cancer cells.
Anti-inflammatory Effects
Compounds containing the thiadiazole structure have been investigated for their anti-inflammatory properties. They may inhibit pathways involved in inflammation, offering therapeutic avenues for conditions such as arthritis or other inflammatory diseases.
Synthesis and Modification
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Modifications to the side chains or core structure can lead to variations in biological activity. The exploration of structure–activity relationships (SAR) is crucial for developing more potent derivatives.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for this compound, and how is reaction progress monitored?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates like 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine yields acetamide derivatives. Reaction progress is monitored using thin-layer chromatography (TLC) to confirm completion before isolation via filtration and recrystallization (e.g., pet-ether) . Similar protocols involve potassium carbonate in acetone for thiol-mediated coupling .
Q. What purification methods are effective for isolating this compound?
Recrystallization using solvents like ethanol or pet-ether is standard. Column chromatography may be required for complex mixtures, particularly when byproducts arise from multi-step syntheses (e.g., thiadiazole-thiol intermediates) .
Q. Which spectroscopic techniques are used for structural characterization?
Q. How is initial biological activity screening conducted?
In vitro assays (e.g., enzyme inhibition, antimicrobial testing) are performed. For example, thiazole derivatives are tested against cancer cell lines using MTT assays, with IC₅₀ values calculated to assess potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Anhydrous potassium carbonate improves thiol coupling efficiency .
- Temperature Control : Prolonged reflux (6–8 hours) ensures complete reaction while avoiding decomposition .
- Workflow : Use design of experiments (DoE) to statistically optimize variables .
Q. What challenges arise in resolving the compound’s crystal structure?
X-ray diffraction analysis may face issues due to polymorphism or poor crystal growth. Co-crystallization with stabilizing agents (e.g., methanol) or low-temperature data collection can improve resolution. For example, X-ray studies of analogous thiadiazole derivatives required synchrotron radiation to resolve sulfur-heavy backbones .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
Structure-activity relationship (SAR) studies reveal that:
- Electron-withdrawing groups (e.g., -Cl on phenyl rings) enhance enzyme inhibition.
- Thioether linkages improve metabolic stability compared to ethers.
- Modifications to the thienopyrimidinone core alter binding affinity in molecular docking models .
Q. How can contradictory biological activity data be resolved?
- Assay Validation : Confirm reproducibility across multiple assays (e.g., enzymatic vs. cell-based).
- Impurity Analysis : Use HPLC to rule out byproduct interference.
- Computational Modeling : Compare docking poses with experimental IC₅₀ values to identify false positives .
Q. What strategies are used in molecular docking studies to predict binding mechanisms?
Q. How is stability assessed under varying storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways. LC-MS analyzes hydrolytic or oxidative byproducts (e.g., cleavage of the thioether bond). Protective formulations (lyophilization or inert atmosphere storage) mitigate degradation .
Methodological Tables
Table 1: Key Reaction Parameters for Synthesis
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Acetone/Triethylamine | |
| Catalyst | K₂CO₃ | |
| Temperature | Reflux (80–100°C) | |
| Reaction Time | 4–8 hours |
Table 2: Common Bioactivity Assays
| Assay Type | Target | Protocol Summary |
|---|---|---|
| MTT Cytotoxicity | HeLa Cells | 48h incubation, IC₅₀ via absorbance |
| Enzyme Inhibition | Acetylcholinesterase | Ellman’s method, kinetic analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
